molecular formula C17H25BN2O4 B12958275 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12958275
M. Wt: 332.2 g/mol
InChI Key: FIAOFRGJEPYHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and diethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction, where the indole derivative reacts with a boronic acid reagent.

    Attachment of Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with diethylamine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to the tert-butyl ester using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted indole derivatives.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
  • 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester
  • 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester

Uniqueness

1H-Indole-1-carboxylic acid, 2-borono-5-(diethylamino)-, 1-(1,1-dimethylethyl) ester is unique due to the presence of both boronic acid and diethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25BN2O4

Molecular Weight

332.2 g/mol

IUPAC Name

[5-(diethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C17H25BN2O4/c1-6-19(7-2)13-8-9-14-12(10-13)11-15(18(22)23)20(14)16(21)24-17(3,4)5/h8-11,22-23H,6-7H2,1-5H3

InChI Key

FIAOFRGJEPYHSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(CC)CC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.